Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-6-10(13(14,15)16)3-4-11(8)17-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWXJLZVCUHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855852 | |
| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-15-3 | |
| Record name | Ethyl 6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 6-(trifluoromethyl)quinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl carboxylate group at position 3 undergoes nucleophilic substitution under alkaline conditions. For example:
The trifluoromethyl group at position 6 enhances electron-withdrawing effects, stabilizing intermediates during substitution.
Oxidation and Reduction
The quinoline ring and substituents participate in redox reactions:
Oxidation
| Target Site | Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|---|
| Quinoline ring | KMnO4, H2SO4 | Acidic, 80°C | 6-(Trifluoromethyl)quinoline-3-carboxylate-N-oxide | Forms stable N-oxide |
Reduction
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH4 | Anhydrous THF, 0°C | 3-(Hydroxymethyl)-6-(trifluoromethyl)quinoline | Intermediate for drug design |
Cyclization and Ring Functionalization
The compound serves as a precursor for heterocyclic expansions:
Gould-Jacobs Reaction
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| (4-Trifluoromethylphenylamino)methylene malonate | Diphenyl ether, reflux | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 73% |
Knoevenagel/Aza-Wittig Cascade
Reaction with 2-azidobenzaldehyde yields fused quinoline derivatives under mild conditions :
textEthyl 6-(trifluoromethyl)quinoline-3-carboxylate + 2-azidobenzaldehyde → Furo[3,2-c]quinoline-2-carboxylate (83% yield)
Structural Modifications for Bioactivity
In antiviral research, the ethyl carboxylate group was replaced with trifluoromethyl-substituted oxadiazole to enhance binding to EV-D68 VP1 pockets :
| Modification | Biological Activity (EC50) | Selectivity Index |
|---|---|---|
| Ethyl carboxylate (Original) | 10.2 μM | 19.6 |
| Trifluoromethyl-oxadiazole (Analog) | 1.1 μM | 181.8 |
Stability Under Industrial Conditions
| Parameter | Value | Conditions |
|---|---|---|
| Thermal stability | Decomposes >250°C | TGA analysis, N2 atmosphere |
| Hydrolytic stability | t1/2 = 48 hrs (pH 7.4, 37°C) | Simulated physiological buffer |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate has demonstrated significant antimicrobial properties. Studies indicate that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing nature, which can improve the binding affinity to biological targets .
2. Anticancer Properties
Research has shown that this compound may inhibit the growth of certain cancer cell lines. The mechanism of action is believed to involve the inhibition of topoisomerases, enzymes critical for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in bacterial resistance mechanisms. This application is crucial in developing new antibiotics to combat resistant strains of bacteria .
Synthetic Organic Chemistry Applications
1. Building Block for Synthesis
this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its trifluoromethyl group enhances reactivity, making it a valuable intermediate in organic synthesis .
2. Reaction Pathways
The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
- Oxidation and Reduction Reactions : The quinoline ring can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic applications .
Materials Science Applications
1. Development of New Materials
The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its stability and reactivity can be harnessed to create polymers or coatings with enhanced performance characteristics .
Case Study 1: Antimicrobial Activity Assessment
In a study examining the antimicrobial properties of various quinoline derivatives, this compound was found to exhibit potent activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group significantly contributed to its efficacy.
Case Study 2: Synthesis of Novel Anticancer Agents
Researchers synthesized a series of derivatives based on this compound, evaluating their anticancer properties against multiple cancer cell lines. The results showed that modifications at the carboxylate position could enhance cytotoxicity, suggesting potential pathways for drug development .
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the quinoline core can participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a valuable tool in biological research.
Comparison with Similar Compounds
Substituents at the 6-Position
The 6-position of quinoline-3-carboxylates is critical for modulating electronic and steric properties. Key analogs include:
Substituents at Other Positions
Variations at the 4-, 7-, or 8-positions significantly alter biological activity:
- Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i): Chlorine at 4-position and -CF₃ at 7-position (C₁₃H₉ClF₃NO₂, MW: 303.66). Synthesized via chlorination of 4-oxo precursors using oxalyl chloride; used in GABA receptor ligand development .
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate: Hydroxy group at 4-position (C₁₂H₁₀ClFNO₃, MW: 285.67). Key intermediate for fluoroquinolone antibiotics like prulifloxacin .
- Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h): Bromine, chlorine, and fluorine at 6-, 4-, and 8-positions (C₁₂H₈BrClFNO₂, MW: 348.56). Used in radiopharmaceutical tracers for imaging .
Physicochemical Properties
| Property | This compound | Ethyl 6-nitroquinoline-3-carboxylate | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~1.5 | ~3.2 |
| Solubility | Low in water; soluble in DMSO, DCM | Moderate in polar aprotic solvents | Low in water; soluble in THF |
| Metabolic Stability | High (due to -CF₃) | Moderate | High |
| Bioavailability | Enhanced | Limited | Moderate |
Biological Activity
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a quinoline core with a trifluoromethyl group at the 6-position and an ethyl carboxylate at the 3-position. This structure contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Quinoline derivatives are known to exhibit:
- Antiproliferative Activity: The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition disrupts cellular processes, leading to cytotoxic effects against cancer cells.
- Antimicrobial Properties: Research indicates potential applications in treating infections due to its ability to disrupt microbial cell functions .
Biological Activity Overview
Research Findings
-
Cytotoxicity Studies:
- This compound has been tested against several cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in MCF-7 and HePG2 cells.
- Antiviral Activity:
- Molecular Docking Studies:
Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was linked to the compound’s ability to induce apoptosis and disrupt the cell cycle at G1 phase.
Case Study 2: Antiviral Efficacy
In research focused on enterovirus D68, this compound showed promising antiviral activity by reducing viral replication in vitro. The selectivity index (SI), calculated as CC50/EC50, indicated a favorable therapeutic window for further development .
Q & A
Q. What are the common synthetic routes for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate and its intermediates?
Synthesis typically involves cyclocondensation of trifluoromethyl-substituted anilines with ethyl β-ketoesters under acidic conditions. For example, intermediates like 6-(trifluoromethyl)quinoline-3-carboxylic acid can be esterified using ethanol and a catalytic acid (e.g., H₂SO₄) to yield the ethyl ester. Key steps include regioselective trifluoromethylation and cyclization, with reaction conditions (temperature, solvent, and catalyst) critically influencing yield . Characterization via MS, ¹H NMR, and IR ensures intermediate purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation employs:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and trifluoromethyl group orientation .
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ester carbonyl at ~165 ppm, quinoline protons at 7.5–8.5 ppm). IR confirms functional groups (C=O stretch at ~1700 cm⁻¹) .
- Elemental analysis : Validates molecular formula (C₁₃H₁₀F₃NO₃) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during trifluoromethylquinoline synthesis?
Regioselectivity in trifluoromethyl group placement is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., Cl, F) on the quinoline backbone guide trifluoromethylation to the 6-position .
- Catalytic systems : Pd/Cu-mediated cross-coupling minimizes side reactions. For example, Suzuki-Miyaura reactions with boronic acids yield regioselective derivatives .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 6-position .
Q. What methodologies resolve contradictions in crystallographic data for quinoline-3-carboxylates?
Discrepancies in anisotropic displacement parameters or hydrogen bonding are addressed via:
- Multi-software validation : Cross-checking with WinGX (for geometry analysis) and ORTEP (for visualization) ensures data consistency .
- High-resolution data : Synchrotron radiation improves resolution for trifluoromethyl group dynamics .
- Twinned crystal refinement : SHELXL’s TWIN command resolves overlapping reflections in challenging datasets .
Q. How does the trifluoromethyl group influence reactivity in nucleophilic/electrophilic reactions?
The -CF₃ group:
- Electronically deactivates the quinoline ring via inductive effects, reducing electrophilic substitution at adjacent positions.
- Sterically hinders bulky reagents, favoring reactions at the 3-carboxylate (e.g., hydrolysis to carboxylic acid) .
- Enhances stability : Fluorine’s electronegativity stabilizes intermediates in SNAr reactions, as seen in derivative synthesis .
Q. How are synthetic byproducts characterized and minimized in quinoline-3-carboxylate synthesis?
- Byproduct isolation : Column chromatography (silica gel, ethyl acetate/hexane) separates isomers or side products .
- Mechanistic studies : LC-MS monitors reaction progress; for example, competing O- vs. N-acylation pathways are identified via time-resolved MS .
- Optimization : Lowering reaction temperature or using scavengers (e.g., molecular sieves) reduces byproduct formation .
Q. What strategies enhance the bioactivity of this compound derivatives?
- Heterocyclic fusion : Pyrano[3,2-c]quinoline derivatives (via click chemistry) improve cytotoxicity against cancer cell lines (e.g., MCF-7) .
- Side-chain modification : Propargylation followed by triazole formation increases antimicrobial activity .
- Prodrug design : Ester hydrolysis to the free carboxylic acid enhances solubility and target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
